

chemical structure and properties of PRMT5-IN-36-d3

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Compound of Interest

Compound Name: PRMT5-IN-36-d3

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PRMT5-IN-36-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological context of **PRMT5-IN-36-d3**, a deuterated inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document is intended for researchers and professionals in the fields of oncology, epigenetics, and drug development.

Introduction to PRMT5 and its Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1][2] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[3] PRMT5 inhibitors are small molecules designed to block the enzymatic function of PRMT5, thereby modulating these cellular pathways and exhibiting potential as anti-cancer agents.[4][5]

PRMT5-IN-36-d3 is the deuterated form of PRMT5-IN-36, an orally active inhibitor of PRMT5. [6][7] Deuteration is a common strategy in drug development to improve metabolic stability and



pharmacokinetic properties. **PRMT5-IN-36-d3** is often utilized as a tracer or an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.[6]

Chemical Structure and Physicochemical Properties

The chemical identity and key physicochemical properties of **PRMT5-IN-36-d3** and its non-deuterated parent compound, PRMT5-IN-36, are summarized below.

Property	PRMT5-IN-36-d3	PRMT5-IN-36
Molecular Formula	C21H12D3F4N5O2	C20H15F3N6O2
Molecular Weight	448.39 g/mol	428.37 g/mol
CAS Number	3034034-10-8	3034033-75-2
SMILES	[2H]C([2H]) ([2H])N([C@H]1C2=CC=C(C(F) (F)F)C=C2OC1)C(C3=C(F)C= C4N=C(N)C5=CN=CN5C4=C3)=O	CN([C@H]1C2=CC=C(C(F) (F)F)C=C2OC1)C(C3=NC=C4 N=C(N)C5=CN=CN5C4=C3)= O

Biological Activity and Mechanism of Action

As an inhibitor of PRMT5, **PRMT5-IN-36-d3** is expected to exhibit a biological activity profile analogous to its non-deuterated counterpart. PRMT5 inhibitors function by blocking the catalytic activity of the PRMT5 enzyme, which in turn prevents the symmetric dimethylation of its substrates.[4] This inhibition can impact various downstream signaling pathways crucial for cancer cell proliferation and survival.

Key signaling pathways modulated by PRMT5 inhibition include:

 PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of PRMT5 has been shown to impede the activation of the PI3K/AKT/mTOR signaling cascade.[8]



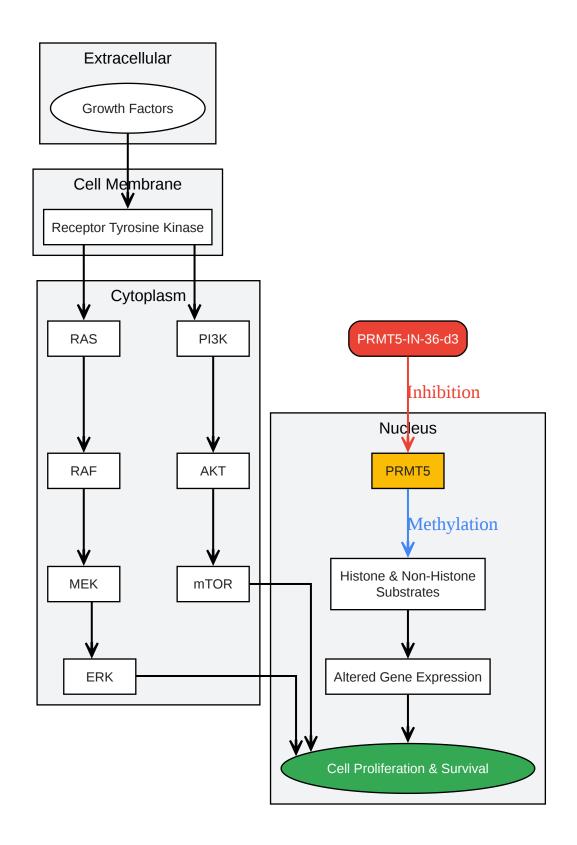




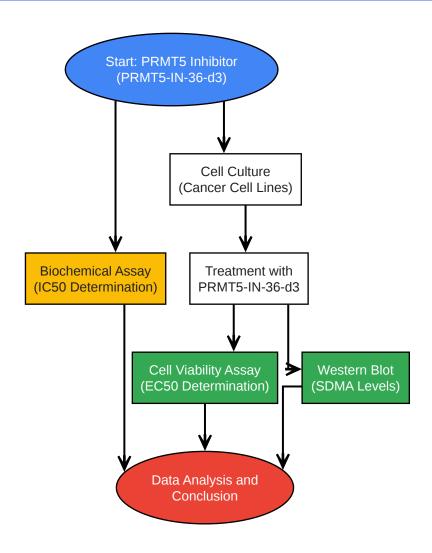
- ERK Signaling Pathway: The ERK pathway is another critical signaling route involved in cell proliferation and differentiation. PRMT5 inhibition can lead to the downregulation of this pathway.[8]
- WNT/β-catenin Signaling: In certain cancers, such as lymphoma, PRMT5 has been shown to activate WNT/β-catenin signaling. Inhibition of PRMT5 can, therefore, suppress this proproliferative pathway.[9]

The following diagram illustrates the central role of PRMT5 and the impact of its inhibition on downstream signaling pathways.









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